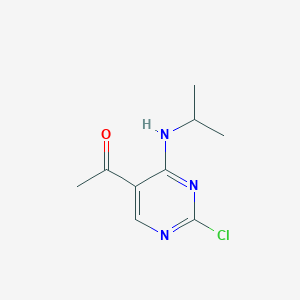
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).
Amination: The isopropylamine group can be introduced via nucleophilic substitution using isopropylamine.
Acylation: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could yield various substituted pyrimidines.
科学研究应用
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules that interact with nucleic acids or enzymes.
Industry: Use in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one would depend on its specific interactions with biological targets. It might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
4-Isopropylaminopyrimidine: Another pyrimidine derivative with an isopropylamine group.
1-(2-Chloro-4-aminopyrimidin-5-yl)-ethanone: A closely related compound with an amino group instead of an isopropylamine group.
Uniqueness
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler or less substituted pyrimidines.
属性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-[2-chloro-4-(propan-2-ylamino)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)12-8-7(6(3)14)4-11-9(10)13-8/h4-5H,1-3H3,(H,11,12,13) |
InChI 键 |
OHQHSADZXZDOEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC=C1C(=O)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














